molecular formula C16H15N3O5S2 B2509779 methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421528-68-8

methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2509779
CAS RN: 1421528-68-8
M. Wt: 393.43
InChI Key: BMBOHRLELFHIEY-UHFFFAOYSA-N
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Description

The compound “methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate, also known as methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]sulfamoyl}thiophene-2-carboxylate:

Anticancer Applications

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The thiophene and phthalazinone moieties are known for their cytotoxic properties, which can induce apoptosis in various cancer cell lines. Research has focused on its use in targeting specific cancer types, such as breast and lung cancer, where it has demonstrated significant efficacy in preclinical studies .

Antimicrobial Activity

Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]sulfamoyl}thiophene-2-carboxylate exhibits strong antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans. This makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It works by inhibiting key enzymes and pathways involved in the inflammatory response, such as COX-2 and NF-κB. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in the development of treatments for neurodegenerative diseases and cardiovascular conditions .

Antiviral Applications

The compound has shown potential in antiviral research, particularly against viruses like HIV and influenza. Its mechanism involves inhibiting viral replication and entry into host cells. This makes it a promising candidate for developing new antiviral drugs, especially in the face of emerging viral threats .

Enzyme Inhibition

Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]sulfamoyl}thiophene-2-carboxylate has been studied for its ability to inhibit various enzymes. This includes proteases and kinases, which are crucial in many biological processes. Its enzyme inhibition properties are being explored for therapeutic applications in diseases like cancer and diabetes .

Photodynamic Therapy

The compound’s unique structure allows it to be used in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The thiophene moiety in this compound can be activated by light, producing reactive oxygen species that can destroy cancer cells. This application is being researched for its potential in treating skin cancers and other localized tumors .

Drug Delivery Systems

Due to its chemical stability and bioactivity, this compound is being explored as a component in drug delivery systems. It can be used to enhance the delivery and efficacy of other therapeutic agents. Research is focusing on its use in nanocarriers and other advanced drug delivery technologies to improve the targeting and release of drugs in the body .

properties

IUPAC Name

methyl 3-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-19-15(20)11-6-4-3-5-10(11)12(18-19)9-17-26(22,23)13-7-8-25-14(13)16(21)24-2/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOHRLELFHIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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